1-Nitro-L-proline
Description
1-Nitro-L-proline is a hypothetical or sparsely studied derivative of the amino acid L-proline, where a nitro group (-NO₂) is substituted at the nitrogen atom of the pyrrolidine ring. These analogs offer insights into how nitrogen-bound functional groups influence proline’s chemical and biological properties.
This article focuses on comparing these derivatives based on molecular structure, synthesis, physicochemical properties, and applications, leveraging data from the provided evidence.
Properties
CAS No. |
64693-49-8 |
|---|---|
Molecular Formula |
C5H8N2O4 |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
(2S)-1-nitropyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H8N2O4/c8-5(9)4-2-1-3-6(4)7(10)11/h4H,1-3H2,(H,8,9)/t4-/m0/s1 |
InChI Key |
CSDIOFGVLSDOSG-BYPYZUCNSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1CC(N(C1)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
The table below summarizes key features of selected proline derivatives:
Key Observations:
- Electronic Effects: Nitroso (-N=O) and dinitrophenyl (-C₆H₃(NO₂)₂) groups are strong electron-withdrawing substituents, reducing electron density on the proline ring. This contrasts with electron-donating groups like methyl (-CH₃) or neutral acetyl (-COCH₃) .
- Conformational Impact : Methylation increases steric bulk, altering ring puckering dynamics, while nitroso groups may destabilize the pyrrolidine ring due to resonance effects .
- Reactivity : L-Proline’s catalytic activity in aldol reactions (e.g., asymmetric synthesis of β-nitro alcohols) is diminished in derivatives with bulky or electron-withdrawing substituents .
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